1-[2-(5-bromo-1H-indol-3-yl)ethyl]-2,4,6-triphenylpyridinium
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Overview
Description
1-[2-(5-BROMO-1H-INDOL-3-YL)ETHYL]-2,4,6-TRIPHENYLPYRIDIN-1-IUM is a complex organic compound that features an indole moiety, a pyridinium core, and multiple phenyl groups. Indole derivatives are known for their significant biological activities and are commonly found in natural products and pharmaceuticals . The presence of the bromine atom on the indole ring and the pyridinium core makes this compound particularly interesting for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(5-BROMO-1H-INDOL-3-YL)ETHYL]-2,4,6-TRIPHENYLPYRIDIN-1-IUM typically involves multiple steps, starting with the preparation of the indole derivative. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions . The bromination of the indole ring can be achieved using bromine or N-bromosuccinimide (NBS) in an appropriate solvent.
The next step involves the formation of the pyridinium core. This can be done through a condensation reaction between the indole derivative and a pyridine derivative under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can make the industrial production more sustainable .
Chemical Reactions Analysis
Types of Reactions
1-[2-(5-BROMO-1H-INDOL-3-YL)ETHYL]-2,4,6-TRIPHENYLPYRIDIN-1-IUM can undergo various types of chemical reactions, including:
Substitution: The bromine atom on the indole ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution or hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Oxindole derivatives.
Reduction: Pyridine derivatives.
Substitution: Various substituted indole derivatives.
Scientific Research Applications
1-[2-(5-BROMO-1H-INDOL-3-YL)ETHYL]-2,4,6-TRIPHENYLPYRIDIN-1-IUM has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-[2-(5-BROMO-1H-INDOL-3-YL)ETHYL]-2,4,6-TRIPHENYLPYRIDIN-1-IUM involves its interaction with various molecular targets and pathways. The indole moiety can interact with biological receptors, enzymes, and DNA, leading to various biological effects . The bromine atom can enhance the compound’s binding affinity and selectivity for specific targets . The pyridinium core can facilitate the compound’s solubility and stability in biological systems .
Comparison with Similar Compounds
Similar Compounds
1-[2-(5-FLUORO-1H-INDOL-3-YL)ETHYL]-2,4,6-TRIPHENYLPYRIDIN-1-IUM: Similar structure but with a fluorine atom instead of bromine.
1-[2-(5-CHLORO-1H-INDOL-3-YL)ETHYL]-2,4,6-TRIPHENYLPYRIDIN-1-IUM: Similar structure but with a chlorine atom instead of bromine.
1-[2-(5-IODO-1H-INDOL-3-YL)ETHYL]-2,4,6-TRIPHENYLPYRIDIN-1-IUM: Similar structure but with an iodine atom instead of bromine.
Uniqueness
1-[2-(5-BROMO-1H-INDOL-3-YL)ETHYL]-2,4,6-TRIPHENYLPYRIDIN-1-IUM is unique due to the presence of the bromine atom, which can significantly influence its chemical reactivity and biological activity.
Properties
Molecular Formula |
C33H26BrN2+ |
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Molecular Weight |
530.5 g/mol |
IUPAC Name |
5-bromo-3-[2-(2,4,6-triphenylpyridin-1-ium-1-yl)ethyl]-1H-indole |
InChI |
InChI=1S/C33H26BrN2/c34-29-16-17-31-30(22-29)27(23-35-31)18-19-36-32(25-12-6-2-7-13-25)20-28(24-10-4-1-5-11-24)21-33(36)26-14-8-3-9-15-26/h1-17,20-23,35H,18-19H2/q+1 |
InChI Key |
SZLNXYKSOABWKJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=[N+](C(=C2)C3=CC=CC=C3)CCC4=CNC5=C4C=C(C=C5)Br)C6=CC=CC=C6 |
Origin of Product |
United States |
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